molecular formula C34H44N2O5 B11453167 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylpropanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylpropanamide

Cat. No.: B11453167
M. Wt: 560.7 g/mol
InChI Key: CNSZSBLWSZOVNR-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylpropanamide is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylpropanamide involves multiple steps. The initial step typically includes the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then reacted with appropriate amines and other reagents under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various cellular components such as lipids, proteins, and DNA .

Properties

Molecular Formula

C34H44N2O5

Molecular Weight

560.7 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylpropanamide

InChI

InChI=1S/C34H44N2O5/c1-33(2,3)27-20-22(21-28(31(27)38)34(4,5)6)10-19-29(37)36(7)30(23-11-15-25(40-8)16-12-23)32(39)35-24-13-17-26(41-9)18-14-24/h11-18,20-21,30,38H,10,19H2,1-9H3,(H,35,39)

InChI Key

CNSZSBLWSZOVNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)C(C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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